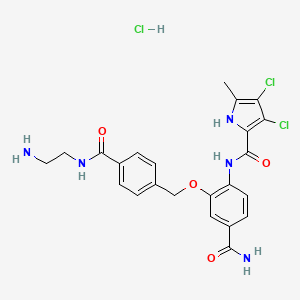
Lobenzarit (disodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lobenzarit disodium is an immunomodulatory and antioxidative agent that has been used successfully in Japan for the treatment of rheumatoid arthritis. It is known for its ability to scavenge oxygen-free radicals such as hydroxyl radicals, superoxide, peroxyl, and singlet oxygen . The compound is also known by its chemical name, disodium 2-[(2-carboxyphenyl)amino]-4-chlorobenzoate .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lobenzarit disodium involves the reaction of 2-aminobenzoic acid with 4-chlorobenzoic acid under specific conditions to form the desired product. The reaction typically requires a base such as sodium hydroxide to facilitate the formation of the disodium salt .
Industrial Production Methods: Industrial production of Lobenzarit disodium follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Lobenzarit disodium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its activity as an immunomodulatory and antioxidative agent .
Common Reagents and Conditions: Common reagents used in the reactions of Lobenzarit disodium include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions to prevent degradation of the compound .
Major Products Formed: The major products formed from the reactions of Lobenzarit disodium depend on the specific reaction conditions. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of the compound .
Scientific Research Applications
Lobenzarit disodium has a wide range of scientific research applications. It has been extensively studied for its effects on the immune system, particularly in the treatment of autoimmune diseases such as rheumatoid arthritis . The compound has shown significant efficacy in preventing and reducing the severity of glomerulonephritis in animal models . Additionally, it has been used to study the modulation of immune responses and the inhibition of T cell adherence to endothelial cells .
Mechanism of Action
The mechanism of action of Lobenzarit disodium involves its ability to enhance the T suppressor/T helper lymphocyte ratio, which is crucial for its immunomodulatory effects . The compound inhibits the production of guanosine 3’,5’-cyclic monophosphate (cGMP) and interferes with nitric oxide generation, which are essential pathways in the immune response . Additionally, Lobenzarit disodium suppresses the production of interleukin-2 by activated CD4+ T cells, further contributing to its immunomodulatory effects .
Comparison with Similar Compounds
Lobenzarit disodium is unique in its ability to scavenge a wide range of oxygen-free radicals and modulate immune responses. Similar compounds include other immunomodulatory agents such as methotrexate and sulfasalazine, which are also used in the treatment of autoimmune diseases . Lobenzarit disodium stands out due to its specific mechanism of action and its efficacy in preventing and reducing the severity of autoimmune conditions .
Properties
Molecular Formula |
C14H8ClNNa2O4 |
|---|---|
Molecular Weight |
335.65 g/mol |
IUPAC Name |
disodium;2-(2-carboxylatoanilino)-4-chlorobenzoate |
InChI |
InChI=1S/C14H10ClNO4.2Na/c15-8-5-6-10(14(19)20)12(7-8)16-11-4-2-1-3-9(11)13(17)18;;/h1-7,16H,(H,17,18)(H,19,20);;/q;2*+1/p-2 |
InChI Key |
QPJBONAWFAURGB-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])NC2=C(C=CC(=C2)Cl)C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[(3S,4R,13S,16R,22S,28S,31S,34R)-16-[(1R)-1-aminoethyl]-3-[[(2S)-4-amino-2-[[(Z)-12-methyltetradec-3-enoyl]amino]-4-oxobutanoyl]amino]-22,28-bis(carboxymethyl)-4-methyl-2,6,12,15,18,21,24,27,30,33-decaoxo-13-propan-2-yl-1,5,11,14,17,20,23,26,29,32-decazatricyclo[32.4.0.07,11]octatriacontan-31-yl]propanoic acid](/img/structure/B12401050.png)

![(2S)-2-phenyl-N-[2-(pyrrolidin-1-yl)phenyl]butanamide](/img/structure/B12401060.png)
![(4R,7R,8R,9Z,14E,16Z,18S,20R)-18,20-dihydroxy-4,8,16-trimethyl-7-propan-2-yl-6,23-dioxa-3,12,25-triazabicyclo[20.2.1]pentacosa-1(24),9,14,16,22(25)-pentaene-2,5,11-trione](/img/structure/B12401061.png)



![(3S,7R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-[dideuterio(hydroxy)methyl]heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B12401091.png)



![(4aS,6aR,11aR,11bS)-4,4,6a,7,11b-pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol](/img/structure/B12401133.png)
![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B12401142.png)
![(3Z)-3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-hydroxyoxolan-2-one](/img/structure/B12401144.png)
